![molecular formula C17H15ClN2O3 B2742381 N-(5-氯-2-甲基苯基)-3-(2-氧代苯并[d]噁唑-3(2H)-基)丙酰胺 CAS No. 851989-37-2](/img/structure/B2742381.png)
N-(5-氯-2-甲基苯基)-3-(2-氧代苯并[d]噁唑-3(2H)-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, also known as Cmpd-1, is a novel small molecule that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
科学研究应用
神经激肽-1受体拮抗剂
这种化合物属于一类包括口服活性、水溶性神经激肽-1受体拮抗剂,适用于静脉内和口服临床给药。此类化合物在恶心和抑郁的疗效前临床试验中显示出前景,突显了它们的潜在治疗应用(Harrison et al., 2001)。
抗伤害感受活性
另一项研究合成了与N-(5-氯-2-甲基苯基)-3-(2-氧代苯并[d]恶唑-3(2H)-基)丙酰胺相关的衍生物,并评估了它们的抗伤害感受活性。这项工作表明,该类中的某些化合物在各种疼痛模型中明显比双丙酮和阿司匹林等标准药物更具活性,表明其作为新型止痛药的潜力(Önkol et al., 2004)。
杀虫和抗菌应用
对该化学类中的化合物进行合成和生物学评估的研究也揭示了杀虫和抗菌特性。例如,某些合成的类似物对小菜蛾等害虫表现出良好的活性,为新的杀虫剂开发提供了见解(Qi et al., 2014)。类似地,已经制备出具有优异抗菌和抗真菌活性的衍生物,表明它们作为开发新抗菌剂的先导化合物的潜力(Zala et al., 2015)。
抗癌活性
从该化学框架合成的化合物已被评估其免疫抑制和抗癌活性。值得注意的是,某些N-芳基-3-(吲哚-3-基)丙酰胺在体外和体内模型中显示出显着的抑制活性,强调了它们作为免疫抑制剂或抗癌剂的潜力(Giraud et al., 2010)。
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-6-7-12(18)10-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKVEVKTJOECMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)
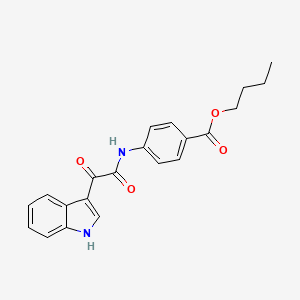
![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)
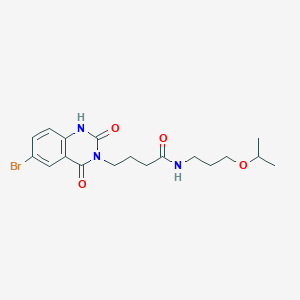
![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2742309.png)
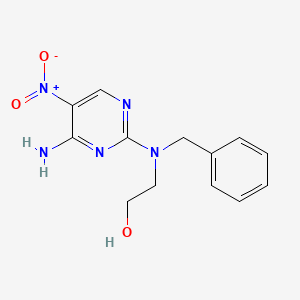
![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2742312.png)
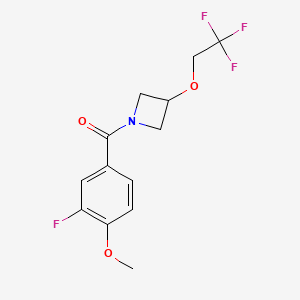
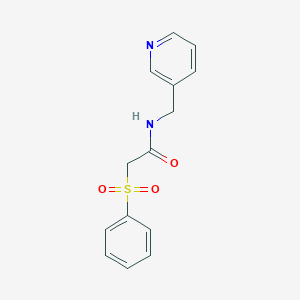
![N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2742315.png)
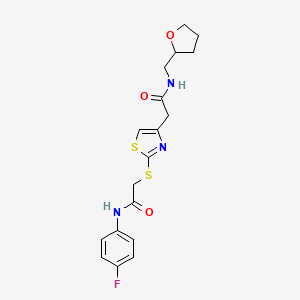
![4-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2742318.png)
